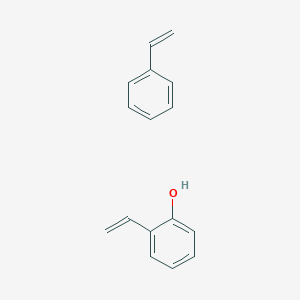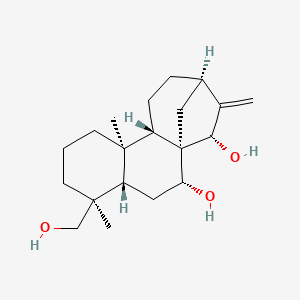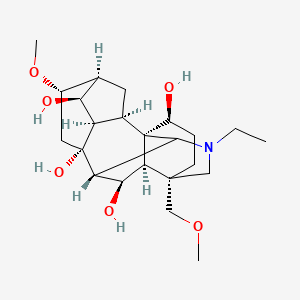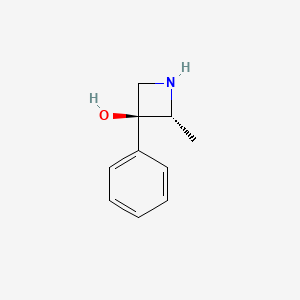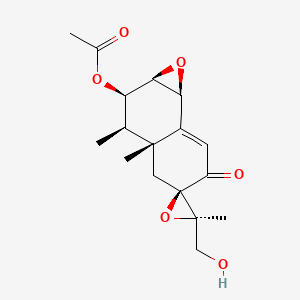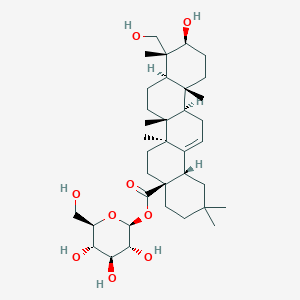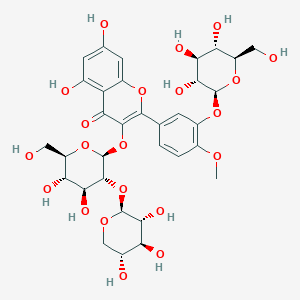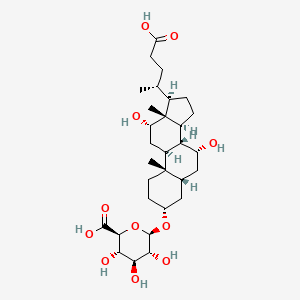
Ácido cólico glucurónido
Descripción general
Descripción
Synthesis Analysis
Glucuronidation of cholic acid and other bile acids is primarily facilitated by UDP-glucuronosyltransferases (UGTs), a group of enzymes responsible for the transfer of glucuronic acid to lipophilic substrates, converting them into more water-soluble compounds (Erica Candido Costa Mano, A. Scott, & K. M. Honório, 2018). The synthesis of cholic acid glucuronide involves the formation of an ester linkage between the carboxyl group of cholic acid and the hydroxyl group of glucuronic acid, a reaction catalyzed by these UGT enzymes.
Aplicaciones Científicas De Investigación
Papel en la desintoxicación hepática
El ácido cólico glucurónido juega un papel importante en la desintoxicación hepática. Está involucrado en una reacción de conjugación conocida como glucuronidación, que se cree que protege el hígado al reducir la toxicidad de los ácidos biliares y aumentar su eliminación urinaria . Este proceso es particularmente importante durante la obstrucción biliar, una condición colestásica grave que provoca una gran acumulación de ácidos biliares tóxicos en el hígado .
Papel en la eliminación urinaria de ácidos biliares tóxicos
Además de la desintoxicación hepática, el ácido cólico glucurónido también desempeña un papel crucial en la eliminación urinaria de los ácidos biliares tóxicos. Durante las condiciones colestáticas graves, la excreción urinaria favorece la eliminación de los ácidos biliares amidados, mientras que la glucuronidación permite la conversión de los ácidos biliares citotóxicos en derivados no tóxicos .
Uso en estudios de investigación sobre la obstrucción biliar
El ácido cólico glucurónido se utiliza en estudios de investigación para comprender los efectos de la obstrucción biliar. Por ejemplo, se ha administrado a ratas preparadas con una fístula biliar o un conducto biliar ligado para estudiar la eficiencia de la secreción biliar y la excreción urinaria .
Papel en la coleresis
Se ha descubierto que el ácido cólico glucurónido induce la coleresis, una condición médica caracterizada por un aumento del volumen de la secreción biliar. En estudios con ratas, las dosis más grandes de glucurónido de colato produjeron una coleresis rápida y significativa .
Uso en estudios comparativos
El ácido cólico glucurónido se utiliza en estudios comparativos para comprender las diferencias en la excreción y secreción de los diferentes ácidos biliares. Por ejemplo, se ha comparado con el taurocolato en estudios con ratas con fístula biliar o un conducto biliar ligado .
Papel en los conjugados de glucurónido de esteroides
El ácido cólico glucurónido pertenece a la clase de compuestos orgánicos conocidos como conjugados de glucurónido de esteroides. Estos son lípidos esteroles que contienen una fracción de glucurónido unida al esqueleto esteroideo .
Mecanismo De Acción
Target of Action
Cholic Acid Glucuronide primarily targets the UDP-glucuronosyltransferases (UGTs) enzymes . These enzymes catalyze glucuronidation, a major phase II metabolic reaction, which converts hydrophobic bile acids into polar and urinary excretable metabolites .
Mode of Action
Cholic Acid Glucuronide, as a glucuronidated metabolite, is formed by the action of UGT enzymes . The glucuronidation process involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphoglucuronic acid (UDPGA) to the substrate, generating the glucuronidated metabolite .
Biochemical Pathways
The primary biochemical pathway affected by Cholic Acid Glucuronide is the bile acid metabolism pathway . This pathway involves the conversion of cholesterol into primary bile acids, which are then conjugated with glycine or taurine to facilitate fat absorption and cholesterol excretion . Glucuronidation of these bile acids results in the formation of Cholic Acid Glucuronide .
Pharmacokinetics
The pharmacokinetic properties of Cholic Acid Glucuronide are largely determined by its molecular structure. As a glucuronide, it is highly hydrophilic and negatively charged, which prevents it from exiting the cell without the aid of efflux transporters . This suggests that the compound’s bioavailability is influenced by the presence and activity of these transporters.
Result of Action
The formation of Cholic Acid Glucuronide results in the conversion of hydrophobic bile acids into polar metabolites that can be excreted in the urine . This process helps to regulate the levels of bile acids in the body, thereby preventing their cytotoxic effects .
Action Environment
The action of Cholic Acid Glucuronide can be influenced by various environmental factors. For instance, the activity of UGT enzymes, which are crucial for the formation of Cholic Acid Glucuronide, can be modulated by lipid-activated receptors . Additionally, the gut microbiota plays a role in the metabolism of bile acids, and changes in the composition of the microbiota could potentially impact the levels and activity of Cholic Acid Glucuronide .
Análisis Bioquímico
Biochemical Properties
Cholic acid glucuronide is a hydrophobic molecule that is practically insoluble in water and relatively neutral in charge . It is formed through the enzymatic action of uridine diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of the glucuronosyl moiety from uridine diphospho-glucuronic acid (UDPGA) to cholic acid . This conjugation process enhances the solubility of cholic acid, allowing it to be more easily excreted in bile and urine. Cholic acid glucuronide interacts with various proteins and enzymes involved in bile acid metabolism, including bile salt export pump (BSEP) and multidrug resistance protein 2 (MRP2), which facilitate its transport and excretion .
Cellular Effects
Cholic acid glucuronide influences several cellular processes, particularly in hepatocytes, where it is primarily synthesized and excreted. It plays a role in maintaining bile acid homeostasis and preventing the cytotoxic effects of free bile acids . By conjugating with cholic acid, cholic acid glucuronide reduces the detergent properties of bile acids, thereby protecting cell membranes from damage. Additionally, it modulates cell signaling pathways by acting as a ligand for nuclear receptors such as farnesoid X receptor (FXR) and TGR5, which regulate gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of cholic acid glucuronide involves its interaction with specific transporters and receptors. It binds to BSEP and MRP2 transporters, which mediate its excretion into bile . Cholic acid glucuronide also acts as a ligand for FXR and TGR5 receptors, influencing the expression of genes involved in bile acid synthesis, transport, and metabolism . These interactions help regulate bile acid levels and maintain cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of cholic acid glucuronide can vary depending on environmental conditions. Studies have shown that it remains relatively stable under physiological conditions but may undergo degradation over time . Long-term exposure to cholic acid glucuronide has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are important for understanding the compound’s role in chronic liver diseases and other conditions involving bile acid dysregulation.
Dosage Effects in Animal Models
The effects of cholic acid glucuronide in animal models vary with different dosages. At low to moderate doses, it has been shown to have protective effects on liver function by reducing bile acid toxicity and promoting bile flow . At high doses, cholic acid glucuronide may exhibit toxic effects, including hepatocellular damage and impaired liver function . These findings highlight the importance of dosage optimization in therapeutic applications involving cholic acid glucuronide.
Metabolic Pathways
Cholic acid glucuronide is involved in the metabolic pathways of bile acid synthesis and excretion. It is synthesized in the liver through the glucuronidation of cholic acid by UGT enzymes . Once formed, it is transported into bile and excreted into the intestine, where it can be deconjugated by bacterial enzymes and reabsorbed or further metabolized . This enterohepatic circulation of cholic acid glucuronide plays a key role in maintaining bile acid homeostasis and regulating lipid metabolism.
Transport and Distribution
The transport and distribution of cholic acid glucuronide within cells and tissues are mediated by specific transporters and binding proteins. In hepatocytes, it is transported into bile by BSEP and MRP2 transporters . In the intestine, it can be reabsorbed and transported back to the liver via the portal circulation . These transport mechanisms ensure the efficient distribution and excretion of cholic acid glucuronide, preventing its accumulation and potential cytotoxic effects.
Subcellular Localization
Cholic acid glucuronide is primarily localized in the liver, where it is synthesized and excreted. Within hepatocytes, it is found in the cytoplasm and associated with the endoplasmic reticulum, where UGT enzymes are located . It is also present in bile canaliculi, where it is transported into bile for excretion . The subcellular localization of cholic acid glucuronide is essential for its function in bile acid metabolism and detoxification.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O11/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLDVEUUCHVWMW-SXYQVCRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124308 | |
| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholic acid glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
76060-22-5 | |
| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76060-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholic acid glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076060225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLIC ACID 3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBS4S6OAM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholic acid glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
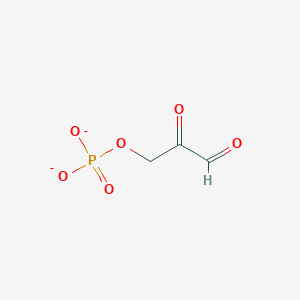
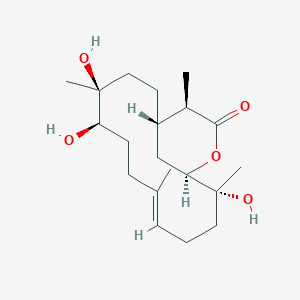
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)
